molecular formula C17H17ClN2O4S2 B12196969 methyl 4-chloro-2-({(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate

methyl 4-chloro-2-({(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate

Cat. No.: B12196969
M. Wt: 412.9 g/mol
InChI Key: KSHISAKWYAJXNS-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-({(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloro-2-({(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate typically involves multiple steps. One common method starts with the preparation of the benzoate derivative, followed by the introduction of the thiazolidinone moiety. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-2-({(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to ensure the reactions proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-chloro-2-({(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-chloro-2-({(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-chloro-2-fluorobenzoate: Similar structure but with a fluorine atom instead of the thiazolidinone moiety.

    Methyl 4-chloro-2-hydroxybenzoate: Contains a hydroxyl group instead of the thiazolidinone moiety.

Uniqueness

Methyl 4-chloro-2-({(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C17H17ClN2O4S2

Molecular Weight

412.9 g/mol

IUPAC Name

methyl 4-chloro-2-[[4-hydroxy-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazol-5-yl]methylideneamino]benzoate

InChI

InChI=1S/C17H17ClN2O4S2/c1-23-16(22)12-5-4-10(18)7-13(12)19-8-14-15(21)20(17(25)26-14)9-11-3-2-6-24-11/h4-5,7-8,11,21H,2-3,6,9H2,1H3

InChI Key

KSHISAKWYAJXNS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Cl)N=CC2=C(N(C(=S)S2)CC3CCCO3)O

Origin of Product

United States

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